molecular formula C17H15BrN6OS B11513261 1-(4-methylphenyl)-1H-tetrazol-5-yl (1E)-N-(4-bromophenyl)-2-oxopropanehydrazonothioate

1-(4-methylphenyl)-1H-tetrazol-5-yl (1E)-N-(4-bromophenyl)-2-oxopropanehydrazonothioate

Cat. No.: B11513261
M. Wt: 431.3 g/mol
InChI Key: GYPQMSCAPNPFSW-CAPFRKAQSA-N
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Description

1-(4-methylphenyl)-1H-tetrazol-5-yl (1E)-N-(4-bromophenyl)-2-oxopropanehydrazonothioate is a complex organic compound that contains multiple functional groups, including a tetrazole ring, a bromophenyl group, and a thioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1H-tetrazol-5-yl (1E)-N-(4-bromophenyl)-2-oxopropanehydrazonothioate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a bromophenylboronic acid or bromophenyl halide.

    Formation of the Thioate Moiety: The thioate moiety can be introduced by reacting the intermediate with a suitable thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-1H-tetrazol-5-yl (1E)-N-(4-bromophenyl)-2-oxopropanehydrazonothioate can undergo various types of chemical reactions, including:

    Oxidation: The thioate moiety can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can serve as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1H-tetrazol-5-yl (1E)-N-(4-bromophenyl)-2-oxopropanehydrazonothioate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one: This compound shares the bromophenyl and methylphenyl groups but lacks the tetrazole and thioate moieties.

    3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine: This compound contains a pyrazole ring instead of a tetrazole ring.

Uniqueness

1-(4-methylphenyl)-1H-tetrazol-5-yl (1E)-N-(4-bromophenyl)-2-oxopropanehydrazonothioate is unique due to the presence of the tetrazole ring and thioate moiety, which confer specific chemical reactivity and potential biological activity that are not present in the similar compounds listed above.

Properties

Molecular Formula

C17H15BrN6OS

Molecular Weight

431.3 g/mol

IUPAC Name

[1-(4-methylphenyl)tetrazol-5-yl] (1E)-N-(4-bromoanilino)-2-oxopropanimidothioate

InChI

InChI=1S/C17H15BrN6OS/c1-11-3-9-15(10-4-11)24-17(21-22-23-24)26-16(12(2)25)20-19-14-7-5-13(18)6-8-14/h3-10,19H,1-2H3/b20-16+

InChI Key

GYPQMSCAPNPFSW-CAPFRKAQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)S/C(=N/NC3=CC=C(C=C3)Br)/C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SC(=NNC3=CC=C(C=C3)Br)C(=O)C

Origin of Product

United States

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